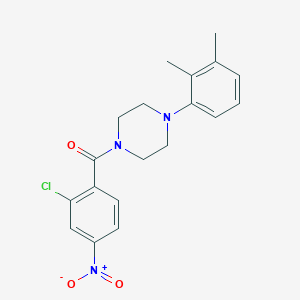
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in various preclinical studies. It belongs to the class of piperazine compounds and has been synthesized through a multistep process.
作用機序
The exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress, inflammation, and apoptosis. 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine also enhances the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. It reduces oxidative stress and inflammation, improves mitochondrial function, and enhances synaptic plasticity. 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine also increases the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive functions.
実験室実験の利点と制限
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments, such as its high purity, stability, and solubility in water. It is also easily synthesized in large quantities, making it suitable for large-scale studies. However, 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has some limitations, such as its poor bioavailability and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine. One of the main areas of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential in treating other neurodegenerative and psychiatric disorders. Further studies are also needed to elucidate its exact mechanism of action and to identify potential biomarkers for monitoring its therapeutic effects.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine is a promising neuroprotective agent that has shown potential in various preclinical studies. Its synthesis method has been optimized to obtain high yields and purity, and it has been extensively studied for its neuroprotective properties in various models of neurodegenerative diseases. 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments, but also some limitations that need to be addressed. Future research on 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine is needed to optimize its pharmacokinetic properties, investigate its potential in treating other disorders, and elucidate its exact mechanism of action.
合成法
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been synthesized through a multistep process that involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base. The resulting intermediate is then reduced using a reducing agent to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine.
科学的研究の応用
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its neuroprotective properties in various preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis, and improve cognitive and motor functions in animal models. 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has also been investigated for its potential in treating psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-4-3-5-18(14(13)2)21-8-10-22(11-9-21)19(24)16-7-6-15(23(25)26)12-17(16)20/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCBSVLTKBEFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6044215.png)
![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)


![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)

![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)